Cas no 2117595-70-5 (Ethyl 3-(oxan-2-yl)prop-2-ynoate)

Ethyl 3-(oxan-2-yl)prop-2-ynoate 化学的及び物理的性質
名前と識別子
-
- ethyl 3-(oxan-2-yl)prop-2-ynoate
- EN300-787091
- 2117595-70-5
- Ethyl 3-(oxan-2-yl)prop-2-ynoate
-
- インチ: 1S/C10H14O3/c1-2-12-10(11)7-6-9-5-3-4-8-13-9/h9H,2-5,8H2,1H3
- InChIKey: IRJGILBSURCRIT-UHFFFAOYSA-N
- ほほえんだ: O1CCCCC1C#CC(=O)OCC
計算された属性
- せいみつぶんしりょう: 182.094294304g/mol
- どういたいしつりょう: 182.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
Ethyl 3-(oxan-2-yl)prop-2-ynoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-787091-0.1g |
ethyl 3-(oxan-2-yl)prop-2-ynoate |
2117595-70-5 | 95.0% | 0.1g |
$741.0 | 2025-03-21 | |
Enamine | EN300-787091-0.25g |
ethyl 3-(oxan-2-yl)prop-2-ynoate |
2117595-70-5 | 95.0% | 0.25g |
$774.0 | 2025-03-21 | |
Enamine | EN300-787091-1.0g |
ethyl 3-(oxan-2-yl)prop-2-ynoate |
2117595-70-5 | 95.0% | 1.0g |
$842.0 | 2025-03-21 | |
Enamine | EN300-787091-0.05g |
ethyl 3-(oxan-2-yl)prop-2-ynoate |
2117595-70-5 | 95.0% | 0.05g |
$707.0 | 2025-03-21 | |
Enamine | EN300-787091-0.5g |
ethyl 3-(oxan-2-yl)prop-2-ynoate |
2117595-70-5 | 95.0% | 0.5g |
$809.0 | 2025-03-21 | |
Enamine | EN300-787091-2.5g |
ethyl 3-(oxan-2-yl)prop-2-ynoate |
2117595-70-5 | 95.0% | 2.5g |
$1650.0 | 2025-03-21 | |
Enamine | EN300-787091-5.0g |
ethyl 3-(oxan-2-yl)prop-2-ynoate |
2117595-70-5 | 95.0% | 5.0g |
$2443.0 | 2025-03-21 | |
Enamine | EN300-787091-10.0g |
ethyl 3-(oxan-2-yl)prop-2-ynoate |
2117595-70-5 | 95.0% | 10.0g |
$3622.0 | 2025-03-21 |
Ethyl 3-(oxan-2-yl)prop-2-ynoate 関連文献
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
Ethyl 3-(oxan-2-yl)prop-2-ynoateに関する追加情報
Ethyl 3-(oxan-2-yl)prop-2-ynoate (CAS No. 2117595-70-5): A Comprehensive Overview
Ethyl 3-(oxan-2-yl)prop-2-ynoate (CAS No. 2117595-70-5) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural properties, holds promise in various applications, particularly in the development of novel therapeutic agents and synthetic intermediates. The molecular structure of Ethyl 3-(oxan-2-yl)prop-2-ynoate consists of an ester group linked to a propynoate moiety, with an oxane ring incorporated into the molecular backbone. This distinctive configuration makes it a versatile building block for further chemical modifications and functionalization.
The significance of Ethyl 3-(oxan-2-yl)prop-2-ynoate lies in its potential applications across multiple domains of chemical biology and medicinal chemistry. Recent studies have highlighted its role as a key intermediate in the synthesis of complex molecules, including those with pharmaceutical relevance. The presence of both the propynoate and oxane functionalities provides a rich scaffold for designing molecules with specific biological activities. For instance, the propynoate group can serve as a precursor for introducing triple bond functionalities, which are crucial in the development of certain classes of drugs that target specific enzymatic pathways.
In the realm of drug discovery, Ethyl 3-(oxan-2-yl)prop-2-ynoate has been explored as a candidate for modulating various biological processes. The oxane ring, known for its stability and flexibility, can enhance the solubility and bioavailability of drug candidates, making it an attractive feature for medicinal chemists. Furthermore, the propynoate moiety can be further functionalized to introduce additional pharmacophores that interact with biological targets. This flexibility has led to its incorporation in several research projects aimed at developing novel therapeutic strategies.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of Ethyl 3-(oxan-2-yl)prop-2-ynoate. Techniques such as catalytic hydrogenation and cross-coupling reactions have been optimized to facilitate the introduction of the propynoate group while maintaining the integrity of the oxane ring. These improvements have not only enhanced the yield but also reduced the complexity of synthetic routes, making it more accessible for industrial applications. The ability to produce this compound in larger quantities has opened up new avenues for its use in pharmaceutical manufacturing and academic research.
The chemical properties of Ethyl 3-(oxan-2-yl)prop-2-ynoate make it a valuable asset in organic synthesis. Its reactivity allows for diverse transformations, including ester hydrolysis, nucleophilic addition, and metal-catalyzed coupling reactions. These transformations are essential for constructing more complex molecules with tailored properties. For example, the ester group can be hydrolyzed to form carboxylic acids, which can then be further modified to introduce other functional groups. This adaptability has made it a preferred choice for chemists working on complex molecule synthesis.
The role of Ethyl 3-(oxan-2-yl)prop-2-ynoate in medicinal chemistry is further underscored by its potential as a precursor for bioactive compounds. Researchers have leveraged its structural features to design molecules that interact with specific biological targets, such as enzymes and receptors. By strategically modifying the propynoate and oxane moieties, novel compounds with improved pharmacokinetic profiles can be developed. These efforts have led to several promising candidates that are currently undergoing preclinical evaluation.
The synthesis and application of Ethyl 3-(oxan-2-yl)prop-2-ynoate also highlight the importance of green chemistry principles in modern drug development. Efforts have been made to optimize synthetic routes to minimize waste and reduce environmental impact. Catalytic processes that employ recyclable catalysts and solvent-free conditions have been explored to enhance sustainability. These approaches align with global initiatives aimed at promoting environmentally friendly practices in chemical manufacturing.
In conclusion, Ethyl 3-(oxan-2-ylole) (CAS No. 2117595)-70)-5 is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with therapeutic applications. The ongoing research into its applications underscores its importance as a building block for novel drug candidates. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to expand further, contributing to advancements in chemical biology and medicinal chemistry.
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